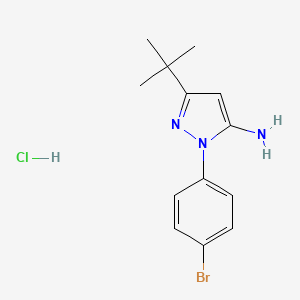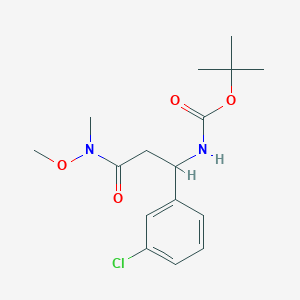
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a complex organic compound that features a tert-butyl group, a chlorophenyl group, and a methoxy(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.
Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the chlorophenyl intermediate with methoxy(methyl)amine under controlled conditions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy(methyl)amino group can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group results in the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(4-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a different position of the chlorine atom.
Tert-butyl (1-(3-bromophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl (1-(3-chlorophenyl)-3-(ethoxy(ethyl)amino)-3-oxopropyl)carbamate: Similar structure with an ethoxy(ethyl)amino group instead of methoxy(methyl)amino.
Uniqueness
Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
1416438-23-7 |
|---|---|
Molecular Formula |
C16H23ClN2O4 |
Molecular Weight |
342.82 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-16(2,3)23-15(21)18-13(10-14(20)19(4)22-5)11-7-6-8-12(17)9-11/h6-9,13H,10H2,1-5H3,(H,18,21) |
InChI Key |
ADQRPVZNSLIGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)OC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


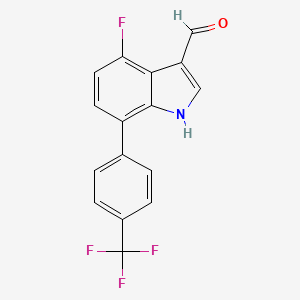
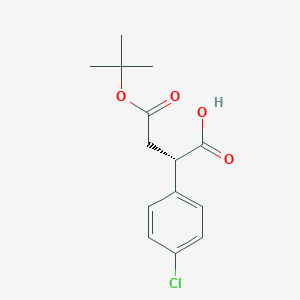
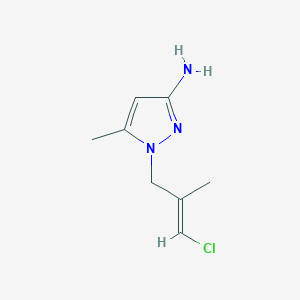
![3-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B15243820.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
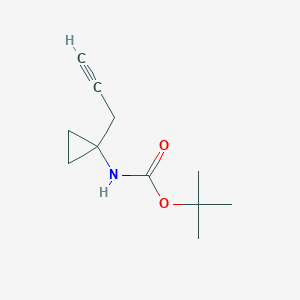

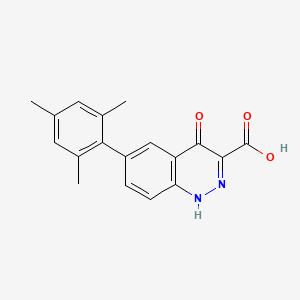
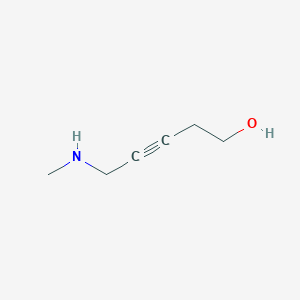
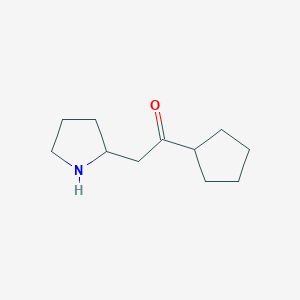
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
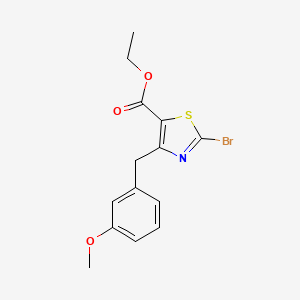
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
